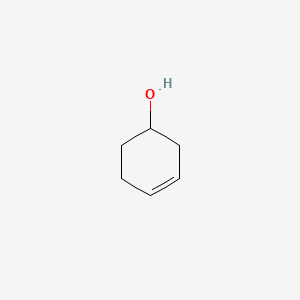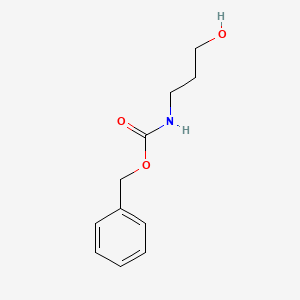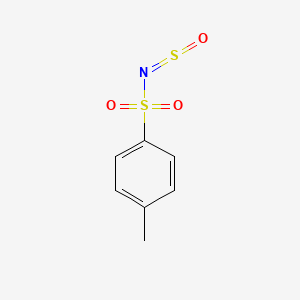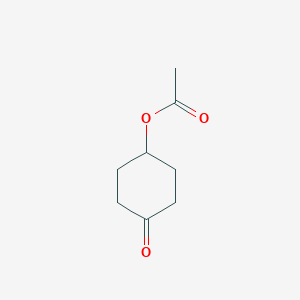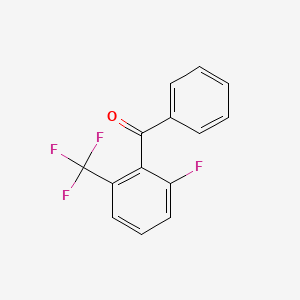
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, also known by its IUPAC name 2,2-dimethylpropane-1,3-diol;hexanedioic acid, is a compound with the molecular formula C11H22O61. It is used for research purposes and is not designed for human therapeutic applications or veterinary use1.
Synthesis Analysis
The synthesis of Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol is not explicitly mentioned in the available resources. However, similar compounds are often synthesized through polymerization reactions involving the respective monomers.Molecular Structure Analysis
The molecular structure of Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol is represented by the InChI string: InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H31. This represents the connectivity and hydrogen count of its atoms.
Chemical Reactions Analysis
The specific chemical reactions involving Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol are not detailed in the available resources. As a polymer, it’s likely involved in polymerization and depolymerization reactions.Physical And Chemical Properties Analysis
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol has a molecular weight of 250.29 g/mol1. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Safety And Hazards
Specific safety and hazard information for Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol is not available in the resources. However, as with all chemicals, appropriate safety measures should be taken when handling and storing the compound.
Zukünftige Richtungen
The future directions for Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol are not specified in the available resources. Its use in research suggests potential for further study and application in various scientific fields.
Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For a more comprehensive analysis, please refer to specific scientific literature and resources.
Eigenschaften
CAS-Nummer |
27925-07-1 |
|---|---|
Produktname |
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol |
Molekularformel |
C11H22O6 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2,2-dimethylpropane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
YRTNMMLRBJMGJJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
Kanonische SMILES |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
Andere CAS-Nummern |
27925-07-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1583418.png)
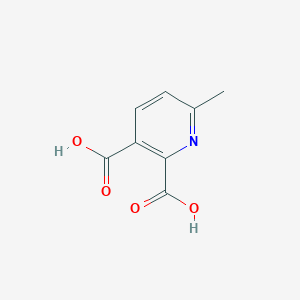

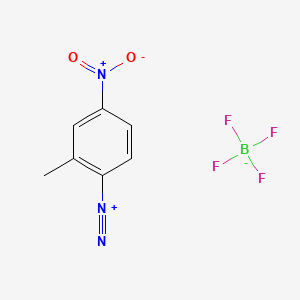
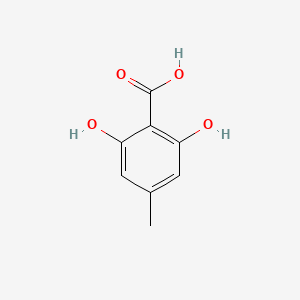
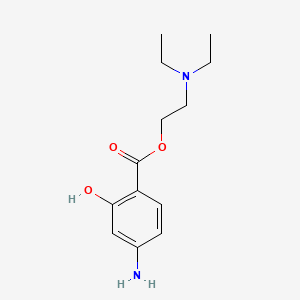
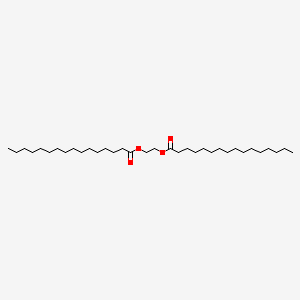
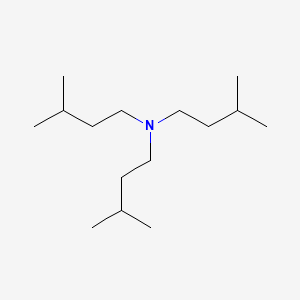
![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)
